molecular formula C29H27N5O3 B2519771 3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-72-3

3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2519771
CAS RN: 876151-72-3
M. Wt: 493.567
InChI Key: IWHJGIHUFNQEJZ-UHFFFAOYSA-N
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Description

3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H27N5O3 and its molecular weight is 493.567. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Compound Development

This compound is part of a broader category of purine derivatives that have been explored for their unique chemical properties and potential in synthesizing novel chemical entities. For example, research on similar purine derivatives has led to the development of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, showcasing the versatility of these compounds in creating new chemical structures with potential therapeutic applications (D. Hesek & A. Rybár, 1994).

Pharmacological Research

Purine derivatives have been synthesized and shown to exhibit significant antiinflammatory activity in models of chronic inflammation, such as the adjuvant-induced arthritis rat model. This demonstrates their potential in developing anti-inflammatory agents (J. Kaminski et al., 1989).

Neuropharmacology and Psychotropic Activity

Another aspect of purine derivatives' application is in neuropharmacology, where they have been designed to target serotonin receptors. A study on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents showed potential psychotropic activity, indicating their use in designing new ligands for serotonin receptors with antidepressant and anxiolytic properties (G. Chłoń-Rzepa et al., 2013).

Catalytic Applications

The structural versatility of purine derivatives also extends to their use as catalysts in organic synthesis. For instance, theophylline, a purine derivative, has been utilized as a catalyst in the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, highlighting the application of purine-based compounds in facilitating chemical reactions under solvent-free conditions (Afshin Yazdani-Elah-Abadi et al., 2017).

Analgesic and Anti-inflammatory Properties

Research on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has identified compounds with significant analgesic and anti-inflammatory effects. These studies contribute to the development of new classes of analgesic and anti-inflammatory agents (M. Zygmunt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione' involves the condensation of 4-phenoxybenzaldehyde with 3-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in the presence of a suitable catalyst, followed by cyclization to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "3-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione", "Suitable catalyst" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with 3-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in the presence of a suitable catalyst to form an intermediate product.", "Step 2: Cyclization of the intermediate product to form the final product, 3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] }

CAS RN

876151-72-3

Molecular Formula

C29H27N5O3

Molecular Weight

493.567

IUPAC Name

3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H27N5O3/c1-20-17-32(22-13-15-24(16-14-22)37-23-11-7-4-8-12-23)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-21-9-5-3-6-10-21/h3-16,20H,17-19H2,1-2H3

InChI Key

IWHJGIHUFNQEJZ-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6

solubility

not available

Origin of Product

United States

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